molecular formula C29H43N7O5 B1666242 2-(3-(((3-(6-氨基-2-丁氧基-8-氧代-7,8-二氢-9H-嘌呤-9-基)丙基)(3-吗啉代丙基)氨基)甲基)苯基)乙酸甲酯 CAS No. 866269-28-5

2-(3-(((3-(6-氨基-2-丁氧基-8-氧代-7,8-二氢-9H-嘌呤-9-基)丙基)(3-吗啉代丙基)氨基)甲基)苯基)乙酸甲酯

货号 B1666242
CAS 编号: 866269-28-5
分子量: 569.7 g/mol
InChI 键: FEFIBEHSXLKJGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate” is a chemical compound with the CAS Number: 677773-91-0 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C19H23N5O4 . The InChI Code for this compound is 1S/C19H23N5O4/c1-3-4-8-28-18-22-16 (20)15-17 (23-18)24 (19 (26)21-15)11-13-7-5-6-12 (9-13)10-14 (25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3, (H,21,26) (H2,20,22,23) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.42 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

科学研究应用

合成和抗菌活性

  • 合成和抗菌活性:Desai、Dave、Shah 和 Vyas(2001 年)的一项研究涉及合成几种化合物,包括 2-{2-[4-氧代-3-(芳基羰基氨基)-1,3-噻唑烷-2-基]苯氧基}乙酸甲酯,并评估了它们对大肠杆菌、金黄色葡萄球菌和伤寒沙门氏菌等多种微生物的体外生长抑制活性 (Desai 等人,2001 年)

缩合反应和烟酸盐和吡啶并[3,2-c]喹啉的形成

  • 缩合反应:Al-Mousawi 和 El-Apasery(2012 年)探索了 3-氧代-3-苯基-2-(对甲苯基腙)丙醛与氰基乙酸乙酯的缩合,导致形成各种化合物,如 2-羟基和 2-氨基-6-取代-5-芳基偶氮烟酸盐和吡啶并[3,2-c]喹啉 (Al-Mousawi & El-Apasery,2012 年)

CCR5 拮抗剂的实用合成

  • CCR5 拮抗剂的合成:Ikemoto 等人(2005 年)描述了一种合成 CCR5 拮抗剂的实用方法,这是一种口服活性化合物。该合成涉及多个步骤,包括酯化、分子内克莱森型反应和水解 (Ikemoto 等人,2005 年)

非环核苷酸和核苷酸类似物的合成

  • 核苷酸类似物的合成:Janeba、Holý 和 Masojídková(2000 年)专注于合成 6-氨基-7H-嘌呤-8(9H)-一的 N9 取代衍生物,这涉及烷基化并产生各种非环核苷酸和核苷酸类似物 (Janeba、Holý 和 Masojídková,2000 年)

具有氨基甲酸酯功能的吡咯-3'-氧吲哚的合成

  • 吡咯-3'-氧吲哚的合成:Velikorodov、Kuanchalieva 和 Ionova(2011 年)合成了 5-{3(4)-[(甲氧羰基)氨基]苯基}-2-甲基-4-(2-氧代-2,3-二氢-1H-吲哚-3-基)-1H-吡咯-3-羧酸乙酯,它们是具有氨基甲酸酯功能的吡咯-3'-氧吲哚 (Velikorodov、Kuanchalieva 和 Ionova,2011 年)

脑和心脏的 PET 成像

PET 成像研究

  • PET 成像研究:Yui 等人(2010 年)评估了用于猴子大脑和梗死大鼠大脑成像的 18F 标记的 PET 配体。这项研究为神经学研究中的转运蛋白(18 kDa)成像提供了见解 (Yui 等人,2010 年)

苯并恶嗪类似物的合成和抗菌活性

  • 苯并恶嗪的抗菌活性:Kadian、Maste 和 Bhat(2012 年)合成了几种苯并恶嗪类似物,并评估了它们对各种细菌菌株的抗菌活性。这项研究有助于了解这些化合物的潜在抗菌特性 (Kadian、Maste 和 Bhat,2012 年)

与烷基丙酸酯的烷基化反应

合成和抗疟疾活性

  • 抗疟疾活性:Werbel 等人(1986 年)合成了一系列具有抗疟疾活性的化合物,证明了对小鼠中的伯氏疟原虫和该寄生虫的耐药菌株的有效性,显示了在人体中进行临床试验的潜力 (Werbel 等人,1986 年)

吡唑基喹唑啉酮的微生物研究

  • 微生物研究:Patel 和 Barat(2010 年)合成了一系列吡唑基喹唑啉酮,并进行了体外微生物研究,显示出对抗标准药物的有希望的结果 (Patel 和 Barat,2010 年)

合成以获得抗菌活性

  • 苯并噻嗪衍生物的合成:Kalekar、Bhat 和 Koli(2011 年)合成了苯并噻嗪衍生物,并测试了它们对各种菌株的抗菌和抗真菌活性,显示出显着的活性 (Kalekar、Bhat 和 Koli,2011 年)

抗氧化剂的 QSAR 分析

  • QSAR 分析:Drapak 等人(2019 年)对某些衍生物进行了 QSAR 分析,以确定它们的抗氧化活性,为设计新的抗氧化剂提供了理论基础 (Drapak 等人,2019 年)

氨基甲酸酯的合成

  • 氨基甲酸酯的合成:Velikorodov(2004 年)制备了甲基-N-[4-(3-R-氨基-2-羟基丙氧基)苯基]氨基甲酸酯,展示了这些化合物在化学合成中的多功能性 (Velikorodov,2004 年)

安全和危害

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements for this compound are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

属性

IUPAC Name

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIBEHSXLKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7H-purin-9(8H)-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate

CAS RN

866269-28-5
Record name AZD-8848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8848
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8848
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6-amino-2-butoxy-9-{3-[(3-morpholin-4-ylpropyl)amino]propyl}-8-oxo-7,9-dihydro-8H-purine dimaleate (15.00 g, 23.45 mmol) in NMP (54.08 g) was added triethyamine (7.12 g, 70.35 mmol) at 25° C. Then sodium acetoxyborohydride (8.45 g, 39.87 mmol) was added thereto, followed by stirring at 25° C. for 15 minutes. After adding methyl (3-formylphenyl)acetate (6.27 g, 35.18 mol) and stirring at 25° C. for 8 hours, the mixture was cooled to 5° C. and then diluted with cold water (240.00). After adjusting pH to 7 with 10% sodium carbonate solution, a seed crystal was added thereto. After stirring for additional 15 minutes, the mixture was adjusted to pH 8 with 10% sodium carbonate solution and thereto was added water (15 g). After keeping at 5° C. for 1 hour, the resulting white solid was filtered, washed and dried to give the subject compound (12.10 g, 90.6%). The seed crystal used in the above was obtained by the method of the above example 5 without adding a seed crystal as the method of the above Example 5. Purity: 94.81% (HPLC)
Name
Quantity
54.08 g
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
6.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
solvent
Reaction Step Eight
Yield
90.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(3-(((3-(6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)propyl)(3-morpholinopropyl)amino)methyl)phenyl)acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。